3-Bromo-4,5-dimethoxybenzaldehyde

Description

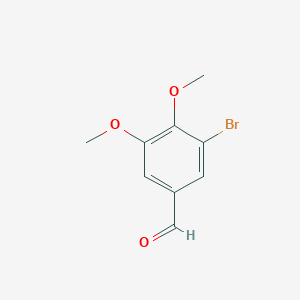

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVODPFGWCUVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219699 | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-30-7 | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6948-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPY647AHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde, with the CAS number 6948-30-7 , is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of more complex molecules for pharmaceutical and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its role in drug discovery, with a focus on its potential as a precursor to bioactive compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 6948-30-7 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromoveratraldehyde, 3,4-dimethoxy-5-bromobenzaldehyde | [1] |

| Appearance | Solid | |

| Melting Point | 48-54 °C | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | |

| Mass Spectrometry (GC-MS) | Molecular ion (M+) peak at m/z 244, with a characteristic isotopic pattern for bromine (m/z 246). | [4][5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-Br, C=O (aldehyde), C=C (aromatic), and C-O (ether) functional groups. | [4][5] |

Safety and Handling

This compound is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Skin Irritant (Category 2) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritant (Category 2) | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Below is a representative experimental protocol.

Synthesis of this compound from Veratraldehyde

This protocol describes the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 5-position.

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde in dichloromethane.

-

In a separate beaker, prepare a solution of potassium bromate in water and slowly add concentrated sulfuric acid with cooling.

-

Slowly add the acidic potassium bromate solution to the veratraldehyde solution at room temperature.

-

Stir the reaction mixture vigorously for the specified reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] It has been used as a reagent in the synthesis of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.[4] Additionally, it is a precursor for the synthesis of (-)-Tejedine, a naturally occurring secobisbenzylisoquinoline alkaloid.[4]

While direct biological activity and specific signaling pathway interactions for this compound are not extensively documented, its close analogue, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , has been the subject of significant research. BDB, isolated from marine red algae, exhibits potent anti-inflammatory and antioxidant properties.[6][7]

Signaling Pathways Modulated by the Analogue 3-bromo-4,5-dihydroxybenzaldehyde (BDB):

Studies on BDB have revealed its interaction with key signaling pathways involved in inflammation and cellular protection:

-

Nrf2/HO-1 Pathway: BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress.

-

NF-κB and MAPK Signaling Pathways: BDB effectively suppresses the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7] By inhibiting these pathways, BDB can reduce the production of pro-inflammatory cytokines and chemokines.[7]

-

Protection against Cellular Damage: Research has demonstrated that BDB can protect keratinocytes from damage induced by particulate matter (PM2.5) by mitigating oxidative stress, DNA damage, and cellular senescence.[6][8][9]

The established biological activities of BDB highlight the potential of the 3-bromo-4,5-disubstituted benzaldehyde scaffold in the design of novel therapeutic agents, particularly for inflammatory and oxidative stress-related diseases. This compound, as a key synthetic intermediate, provides a readily available starting point for the development of analogues and derivatives with potentially enhanced or modulated biological activities.

Logical Relationship Diagram:

Caption: Signaling pathways modulated by the analogue BDB.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for complex molecules, including those with antiviral activity, is well-established. While its direct biological activity is an area for further investigation, the potent anti-inflammatory and cytoprotective effects of its dihydroxy analogue, BDB, underscore the promise of this chemical scaffold. For researchers and scientists, this compound represents a valuable tool for the synthesis of novel compounds aimed at modulating key signaling pathways involved in human disease.

References

- 1. This compound | C9H9BrO3 | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. chemimpex.com [chemimpex.com]

- 4. clearsynth.com [clearsynth.com]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-4,5-dimethoxybenzaldehyde, a key organic intermediate. The document details its chemical and physical properties, synthesis, and applications in medicinal chemistry, with a particular focus on its role as a precursor to pharmacologically active compounds.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 245.07 g/mol [1][2][3] |

| Molecular Formula | C₉H₉BrO₃[1][2] |

| CAS Number | 6948-30-7[1] |

| IUPAC Name | This compound[4] |

| Synonyms | 5-Bromoveratraldehyde[4] |

| Physical Form | Crystalline Powder |

| Purity | ≥98%[1][3] |

| Melting Point | 62°C |

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde [2]

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde. A similar approach can be envisioned for the synthesis of this compound from 3,4-dimethoxybenzaldehyde.

-

Materials:

-

2,5-dimethoxybenzaldehyde

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

At 0 °C, 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) is dissolved in glacial acetic acid (7 mL).

-

A solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) is added slowly to the reaction mixture.

-

The reaction mixture is gradually warmed to room temperature and stirred continuously for 1 hour.

-

Upon completion of the reaction, water (30 mL) is added to quench the reaction, resulting in a white precipitate.

-

The precipitate is collected by filtration.

-

The collected solid is redissolved in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction.

-

The aqueous phase is extracted three times with dichloromethane (25 mL each).

-

The organic phases are combined, washed with brine (25 mL), and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to afford 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

-

Below is a generalized workflow for the synthesis and purification of a brominated dimethoxybenzaldehyde.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its substituted benzene ring structure is a common feature in many biologically active compounds.

A closely related compound, 3,4,5-trimethoxybenzaldehyde, is a key intermediate in the synthesis of the antibacterial drug Trimethoprim.[5] This highlights the utility of this class of substituted benzaldehydes in the pharmaceutical industry. The synthesis of Trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile followed by cyclization with guanidine.

Furthermore, derivatives of brominated and methylated phenols have been synthesized and evaluated for their antioxidant and anticancer activities.[6] For instance, certain synthesized bromophenol derivatives have shown the ability to ameliorate oxidative damage and reduce reactive oxygen species (ROS) generation in human keratinocytes.[6] Some of these compounds also exhibited inhibitory effects on the viability of leukemia cells, suggesting their potential as anticancer agents.[6]

Biological Activity of the Demethylated Analog: 3-Bromo-4,5-dihydroxybenzaldehyde

Extensive research has been conducted on the demethylated analog, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from red algae. BDB exhibits potent anti-inflammatory and antioxidant properties, making it a compound of significant interest for drug development.

Anti-inflammatory and Cardioprotective Effects

Studies have shown that BDB can improve cardiac function and reduce mortality after a myocardial infarction in animal models.[7] This protective effect is attributed to its ability to inhibit the infiltration of macrophages into the injured heart tissue and suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The mechanism of this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[7]

Antioxidant and Cytoprotective Mechanisms

BDB also demonstrates significant antioxidant activity by activating the Nrf2/HO-1 pathway.[8] This pathway plays a crucial role in the cellular defense against oxidative stress. BDB has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[8] This activity helps protect skin cells from oxidative damage.[8]

The following diagrams illustrate the key signaling pathways modulated by 3-Bromo-4,5-dihydroxybenzaldehyde.

References

- 1. Exploring the full spectrum of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound | C9H9BrO3 | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 7. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde group, a bromine atom, and two methoxy groups on a benzene ring, allows for a variety of chemical transformations. This makes it a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and spectral characteristics, reactivity, and applications in synthesis. While its direct biological activity is not extensively documented, its role as a precursor to potentially bioactive compounds is significant. In contrast, the related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to possess anti-inflammatory and antioxidant properties.[1][2][3][4][5][6][7] This highlights the importance of the methoxy groups in modulating the biological profile of this class of compounds.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[8] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 5-Bromoveratraldehyde, 3,4-Dimethoxy-5-bromobenzaldehyde | [8] |

| CAS Number | 6948-30-7 | [8] |

| Molecular Formula | C₉H₉BrO₃ | [9] |

| Molecular Weight | 245.07 g/mol | [9] |

| Appearance | Crystalline Powder | [8] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 62 °C | TCI America |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in hot methanol, insoluble in water. | [10] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Data | Source |

| ¹H NMR | Spectral data available. | PubChem |

| ¹³C NMR | Spectral data available. | PubChem |

| Infrared (IR) | Spectral data available. | PubChem |

| Mass Spectrometry (MS) | m/z 244, 246 (molecular ions) | PubChem |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the bromine atom, and the electron-donating methoxy groups. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The bromine atom can be displaced or participate in cross-coupling reactions. The methoxy groups activate the aromatic ring towards electrophilic substitution, although the existing substituents will direct the position of further reactions.

This compound is a key intermediate in the synthesis of various more complex molecules. For instance, it can be used as a starting material for the synthesis of substituted benzophenones, chalcones, and other heterocyclic compounds with potential pharmacological activities.

Experimental Protocols

Synthesis of Brominated Dimethoxybenzaldehydes

Materials:

-

2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol)

-

Glacial acetic acid (10 mL)

-

Bromine (0.34 mL, 6.62 mmol)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask at 0 °C.

-

Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by pouring the mixture into water (30 mL).

-

Collect the resulting white precipitate by filtration.

-

Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

-

Extract the aqueous phase with dichloromethane (3 x 25 mL).

-

Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (20% ethyl acetate) as the eluent to afford the pure brominated product.[11]

Logical Relationships in Synthesis

The following diagram illustrates a general synthetic workflow where this compound could be utilized as a key intermediate for the synthesis of more complex molecular architectures.

Caption: Synthetic pathways utilizing this compound.

Safety Information

This compound is classified as an irritant.[12] The following GHS hazard statements are associated with this compound:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and materials. While its own biological activity is not well-defined, its utility as a building block for more complex and potentially bioactive molecules is clear. This guide has provided a summary of its known chemical and physical properties, spectroscopic data, and a representative synthetic protocol. Further research into the reactivity and potential applications of this compound is warranted to fully exploit its synthetic capabilities.

References

- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. This compound | C9H9BrO3 | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

An In-Depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzaldehyde, a key organic intermediate. It covers its chemical identity, properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound, also known as 5-Bromoveratraldehyde, is a substituted aromatic aldehyde. Its chemical structure features a benzene ring substituted with a bromo, two methoxy, and an aldehyde functional group.

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 6948-30-7 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Crystalline Powder | [3] |

| Melting Point | 62°C | [3] |

| InChI | InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | [1] |

| SMILES | COC1=C(C(=CC(=C1)C=O)Br)OC | [3] |

Table 2: Physical and Spectral Properties

| Property | Data |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. |

| ¹H NMR | Spectral data available, typical signals include aldehyde proton (~9.8 ppm), aromatic protons, and methoxy protons (~3.9 ppm). |

| ¹³C NMR | Spectral data available, with characteristic peaks for the carbonyl carbon, aromatic carbons, and methoxy carbons. |

| Mass Spectrometry | Molecular ion peaks (M+) at m/z 244 and 246, corresponding to the bromine isotopes.[1][4] |

| IR Spectroscopy | Shows characteristic absorptions for C-Br, C=O, C=C aromatic, and C-O ether functional groups.[4] |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). The methoxy groups are ortho, para-directing, and the aldehyde group is a meta-directing deactivator. The regioselectivity of the bromination is crucial in obtaining the desired product.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of substituted benzaldehydes.

Materials:

-

3,4-dimethoxybenzaldehyde (veratraldehyde)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or other suitable solvent

-

Sodium acetate (optional, as a scavenger for HBr)

Procedure:

-

Dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent like glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature, typically ranging from 0°C to room temperature.

-

Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Figure 1. Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its applications are particularly noted in the development of antiviral agents.

Synthesis of HIV-1 Inhibitors

This compound serves as a crucial reagent in the synthesis of aromatic vinyl sulfones, which have demonstrated activity as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1)[2]. The aldehyde group provides a reactive handle for further chemical transformations to build the final drug molecule.

Synthesis of (-)-Tejedine

This compound is also utilized as a starting material in the total synthesis of (-)-Tejedine, a secobisbenzylisoquinoline alkaloid[2]. Alkaloids of this class are known for their diverse pharmacological activities, making this synthetic application highly relevant to drug discovery.

Figure 2. Role in the synthesis of bioactive compounds.

Biological Activity Context

Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of this compound itself.

However, it is noteworthy that the structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , which is the dihydroxy analogue, has been reported to possess significant biological properties. BDB is a natural bromophenol found in red algae and has demonstrated anti-inflammatory and antioxidant effects. It is important for researchers to distinguish between the dimethoxy and dihydroxy forms, as the presence of hydroxyl groups in BDB likely plays a crucial role in its observed biological activities, which may not be present in the dimethoxy version.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a significant intermediate in organic synthesis with demonstrated utility in the preparation of complex molecules for drug development, including HIV-1 inhibitors. Its straightforward synthesis from commercially available starting materials makes it an accessible building block for medicinal chemists and researchers in the pharmaceutical sciences. Further investigation into the direct biological properties of this compound and its derivatives may unveil new therapeutic applications.

References

Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde from veratraldehyde

An In-depth Technical Guide to the Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical industry. The synthesis is achieved through the electrophilic aromatic substitution (bromination) of veratraldehyde (3,4-dimethoxybenzaldehyde). This document details the reaction, presents quantitative data, and provides an in-depth experimental protocol.

Reaction Overview

The synthesis of this compound from veratraldehyde involves the introduction of a bromine atom onto the aromatic ring. The electron-donating nature of the two methoxy groups on the veratraldehyde ring directs the electrophilic substitution. The primary product of this reaction is 2-bromo-4,5-dimethoxybenzaldehyde (also named 5-bromoveratraldehyde or this compound, depending on the numbering convention of the benzene ring).

A common and safer method for this bromination utilizes potassium bromate (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid. This in situ generation of bromine avoids the handling of highly toxic and volatile liquid bromine. The reaction proceeds through the formation of a bromonium ion (Br⁺) which then attacks the electron-rich aromatic ring of veratraldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data from a study on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde using KBrO₃ and HBr. The study investigated the effect of scaling up the reaction on the product yield.

| Veratraldehyde (grams) | Yield (%) | Melting Point (°C) |

| 0.5 | 21.63 | 142-144 |

| 1.0 | 82.03 | 142-144 |

| 2.0 | 69.38 | 142-144 |

| 3.0 | 69.84 | 142-144 |

Data sourced from a study on the in situ synthesis from veratraldehyde and KBrO₃.[1][2]

Experimental Protocol: In Situ Bromination

This protocol is based on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde using potassium bromate and hydrobromic acid.[1]

Materials:

-

Veratraldehyde

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid

-

Hydrobromic acid (HBr, 47%)

-

Ice water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a round bottom flask, combine 10 mmol of veratraldehyde and 3.3 mmol of KBrO₃.

-

Add 5 mL of glacial acetic acid to the flask at room temperature.

-

Begin stirring the mixture with a magnetic stirrer.

-

Addition of HBr: Slowly add 1 mL of 47% HBr drop by drop to the reaction mixture.

-

Reaction: Continue stirring the mixture for 45 minutes after the addition of HBr is complete. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The solution will typically change color from yellow to orange.

-

Quenching: Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

-

Work-up: Add sodium thiosulfate (Na₂S₂O₃) to the mixture until the color of the solution changes, indicating the quenching of any remaining bromine.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization.

-

Drying: The purified product is dried in a desiccator.

-

Characterization: The final product can be characterized by its melting point, and spectroscopic methods such as FTIR and GC-MS. The expected melting point is in the range of 142-144 °C.[1][2] The FTIR spectrum should show characteristic peaks for C-Br, C=O (aldehyde), aromatic C=C, and C-O (ether) functional groups.[1][2] The mass spectrum is expected to show a molecular ion peak (M+) at m/z 244.[2]

Alternative Protocol: Direct Bromination

An alternative method involves the use of liquid bromine in glacial acetic acid.

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde (as an example of a similar substrate) in glacial acetic acid and cool the solution to 0 °C.[3]

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.[3]

-

Allow the reaction to warm to room temperature and stir for 1 hour.[3]

-

Quench the reaction by adding water, which will cause the product to precipitate.[3]

-

Collect the precipitate by filtration.[3]

-

The crude product can be purified by silica gel column chromatography.[3]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from veratraldehyde via the in situ bromination method.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The underlying mechanism of this synthesis is an electrophilic aromatic substitution. The following diagram outlines the key steps of this pathway.

Caption: Mechanism of electrophilic aromatic bromination.

References

Bromination of 4,5-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of 4,5-dimethoxybenzaldehyde, a key chemical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. This document details experimental protocols, presents quantitative data, and illustrates the underlying reaction mechanism.

Introduction

The bromination of 4,5-dimethoxybenzaldehyde, also known as veratraldehyde, is an electrophilic aromatic substitution reaction that introduces a bromine atom onto the benzene ring. The position of bromination is directed by the activating methoxy groups and the deactivating, meta-directing aldehyde group. This reaction is crucial for the synthesis of substituted benzaldehyde derivatives, which are valuable precursors in drug discovery and materials science. For instance, 2-bromo-4,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of various compounds.[1][2]

Reaction Protocols and Quantitative Data

Several methods for the bromination of 4,5-dimethoxybenzaldehyde have been reported, primarily differing in the choice of brominating agent and solvent. The primary product of this reaction is typically 2-bromo-4,5-dimethoxybenzaldehyde.

Bromination using Molecular Bromine in Methanol

This method provides a high yield of 2-bromo-4,5-dimethoxybenzaldehyde.[1] The reaction is initiated by dissolving 3,4-dimethoxybenzaldehyde in methanol, followed by the addition of bromine while controlling the temperature.[1]

Experimental Protocol:

-

A glass reactor is charged with methanol, and powdered 3,4-dimethoxybenzaldehyde is added with stirring.

-

The mixture can be gently heated to ensure complete dissolution.

-

Bromine is then added while cooling to maintain the temperature below 40°C.

-

The reaction mixture is stirred at this temperature for one hour.

-

Following the reaction, a portion of the methanol is removed by distillation.

-

Upon cooling, water is added to precipitate the product.

-

The resulting slurry is filtered, washed with cold methanol, and dried under vacuum.[1]

| Reactant | Moles | Amount |

| 3,4-Dimethoxybenzaldehyde | 24.07 | 4.0 kg |

| Bromine | 27.53 | 4.4 kg |

| Methanol | - | 27 L (25 L + 2 L rinse) |

| Water | - | 15 L |

| Product | Yield | Melting Point | TLC Rf |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 91.4% | 143-146°C | 0.55 |

Bromination using Potassium Bromate and Hydrobromic Acid in Acetic Acid

This in situ generation of bromine offers an alternative to using molecular bromine directly, which can be hazardous.[3][4] This method involves the reaction of veratraldehyde with potassium bromate (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid.[3]

Experimental Protocol:

-

Veratraldehyde and potassium bromate are added to a round bottom flask containing glacial acetic acid at room temperature.

-

The mixture is stirred, and hydrobromic acid (47%) is added dropwise.

-

Stirring is continued for 45 minutes, and the reaction is monitored by TLC.

-

The reaction mixture is then poured into ice water and stirred for 10 minutes.

-

A solution of sodium thiosulfate is added until the color of the mixture changes, indicating the quenching of excess bromine.

-

The solid product is collected by filtration, washed with cold distilled water, and recrystallized from ethanol.[3]

| Reactant | Moles | Amount |

| Veratraldehyde | 10 | mmol |

| KBrO₃ | 3.3 | mmol |

| Glacial Acetic Acid | - | 5 mL |

| HBr (47%) | - | 1 mL |

| Product | Yield | Melting Point |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 82.03% | 142-144°C |

A scale-up study for this reaction showed varying yields with different masses of veratraldehyde.[3][4]

| Veratraldehyde (grams) | Yield (%) |

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 2.0 | 69.38 |

| 3.0 | 69.84 |

Characterization Data:

-

FTIR (cm⁻¹): The presence of C-Br (1018), C=O, aromatic C=C, and C-O ether functional groups were confirmed.[3][4]

-

GC-MS (m/z): A molecular ion peak (M+) at 244 was observed, corresponding to the molecular weight of 2-bromo-4,5-dimethoxybenzaldehyde.[3][4]

Reaction Mechanism and Workflow

The bromination of 4,5-dimethoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups are strong activating groups and ortho-, para-directors, while the aldehyde group is a deactivating meta-director. The directing effects of the two methoxy groups reinforce each other, leading to substitution at the positions ortho to them.

Electrophilic Aromatic Substitution Workflow```dot

Caption: Mechanism of electrophilic aromatic bromination.

Conclusion

The bromination of 4,5-dimethoxybenzaldehyde is a well-established and efficient reaction for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde. The choice of brominating agent and reaction conditions can be tailored to specific laboratory needs, with both molecular bromine and in situ generated bromine providing high yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to Structural Analogs of 3-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two methoxy groups, provides a foundation for the synthesis of a diverse range of structural analogs with significant biological activities. This technical guide explores the synthesis, biological evaluation, and mechanisms of action of key structural analogs of this compound, with a focus on their potential as therapeutic agents. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Structural Analogs and Their Biological Activities

The core structure of this compound has been modified to generate several classes of analogs, primarily through reactions involving the aldehyde functional group. The most prominent among these are chalcones and Schiff bases, which have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Chalcone Derivatives

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone. Analogs derived from this compound have shown notable anticancer activity. The introduction of different substituents on the second aromatic ring allows for the fine-tuning of their cytotoxic effects.

Schiff Base Derivatives

Schiff bases are formed via the condensation of a primary amine with an aldehyde. This class of compounds derived from this compound has been investigated for its anticancer and antimicrobial properties. The imine linkage is crucial for their biological activity, and modifications of the amine component can lead to analogs with enhanced potency.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities of various structural analogs of this compound against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of Brominated Chalcone Derivatives [1]

| Compound | MGC803 (IC50, µM) | SGC7901 (IC50, µM) | BGC823 (IC50, µM) | HGC27 (IC50, µM) |

| 1 | >40 | >40 | >40 | >40 |

| 2 | 21.56±1.32 | 31.43±2.11 | 28.76±1.54 | 35.43±2.31 |

| 3 | 15.43±1.09 | 22.11±1.54 | 19.87±1.23 | 25.43±1.87 |

| 4 | 10.32±0.87 | 15.43±1.11 | 13.21±0.98 | 18.76±1.32 |

| H72 | 2.11±0.15 | 3.43±0.21 | 2.87±0.18 | 4.12±0.25 |

| 5-FU (Control) | 18.76±1.23 | 25.43±1.87 | 22.11±1.54 | 28.76±1.98 |

Table 2: Anticancer Activity of Bromo and Methoxy Substituted Stilbene Analogs [2]

| Compound | Jurkat (IC50, µM) | J744.2 (IC50, µM) | U251 (IC50, µM) | HT-29 (IC50, µM) |

| 1 | 0.22±0.03 | 1.87±0.11 | >10 | >10 |

| 4 | 0.43±0.05 | 4.32±0.21 | >10 | >10 |

| 7 | 0.51±0.06 | 6.78±0.34 | >10 | >10 |

| Doxorubicin (Control) | 0.12±0.01 | 0.87±0.05 | 0.54±0.04 | 0.65±0.05 |

Table 3: Anticancer Activity of Methoxy Substituted Schiff Base Complexes [3]

| Compound | Hep-G2 (IC50, µg/ml) | MCF-7 (IC50, µg/ml) |

| HL1 (Ligand) | 15.2±0.5 | 18.4±0.6 |

| [Fe(L1)Cl2(H2O)2] | 8.1±0.3 | 9.5±0.4 |

| [Cr(L1)Cl2(H2O)2] | 10.3±0.4 | 12.1±0.5 |

| HL2 (Ligand) | 12.5±0.4 | 14.8±0.5 |

| [Mn(L2)Cl(H2O)3] | 2.6±0.11 | 3.0±0.2 |

| [Cr(L2)Cl2(H2O)2] | 7.9±0.3 | 8.8±0.4 |

| Cisplatin (Control) | 4.0±0.2 | 4.0±0.2 |

Experimental Protocols

General Synthesis of Chalcone Derivatives

A solution of an appropriate acetophenone (1 mmol) and this compound (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base (e.g., aqueous NaOH or KOH). The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.

General Synthesis of Schiff Base Derivatives

A mixture of this compound (1 mmol) and a primary amine (1 mmol) in a suitable solvent (e.g., ethanol, methanol) is refluxed for a period of 2-8 hours, often in the presence of a catalytic amount of glacial acetic acid. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with cold solvent, and purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs and incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via ROS-Mediated Upregulation of Death Receptors

Certain brominated chalcone analogs of this compound have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to the upregulation of death receptors DR4 and DR5 on the cell surface. The binding of their respective ligands (e.g., TRAIL) to these receptors initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in programmed cell death.

Caption: ROS-mediated apoptotic signaling pathway induced by brominated chalcone analogs.

Protective Effects via the Akt-PGC1α-Sirt3 Pathway

A structurally related analog, 3-Bromo-4,5-dihydroxybenzaldehyde, has been demonstrated to protect against myocardial ischemia and reperfusion injury through the activation of the Akt-PGC1α-Sirt3 signaling pathway. This pathway is crucial for mitochondrial function and cellular antioxidant defense. Activation of Akt leads to the upregulation of PGC1α, a master regulator of mitochondrial biogenesis. PGC1α, in turn, increases the expression of Sirt3, a mitochondrial deacetylase that activates antioxidant enzymes, thereby mitigating oxidative stress. While this pathway has been elucidated for the dihydroxy analog, it represents a plausible mechanism of action for the dimethoxy analogs, warranting further investigation.

Caption: The Akt-PGC1α-Sirt3 signaling pathway potentially activated by this compound analogs.

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents from the this compound scaffold typically follows a structured workflow.

Caption: A typical workflow for the development of drugs based on this compound.

Conclusion

Structural analogs of this compound represent a promising area of research for the development of novel therapeutic agents. The versatility of the benzaldehyde core allows for the synthesis of a wide array of derivatives, particularly chalcones and Schiff bases, which exhibit significant anticancer and other biological activities. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research and development in this field. Future studies should focus on expanding the library of analogs, conducting comprehensive structure-activity relationship (SAR) studies, and further elucidating the underlying molecular mechanisms to optimize the therapeutic potential of these compounds.

References

- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4,5-dimethoxybenzaldehyde (CAS No: 6948-30-7), a substituted benzaldehyde derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally-derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values to offer a complete reference profile.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion and several key fragments.[1]

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 246 | Molecular ion peak [M+2]⁺ with ⁸¹Br |

| 244 | Molecular ion peak [M]⁺ with ⁷⁹Br |

| 229 | Fragment ion [M-CH₃]⁺ |

| 149 | Further fragmentation |

Predicted ¹H NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Proton Assignment |

| 9.83 | Singlet | 1H | Aldehyde (-CHO) |

| 7.45 | Singlet | 1H | Aromatic (H-6) |

| 7.12 | Singlet | 1H | Aromatic (H-2) |

| 3.94 | Singlet | 3H | Methoxy (-OCH₃) |

| 3.90 | Singlet | 3H | Methoxy (-OCH₃) |

Predicted ¹³C NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 190.8 | Aldehyde (C=O) |

| 153.5 | Aromatic (C-4) |

| 148.9 | Aromatic (C-5) |

| 131.7 | Aromatic (C-1) |

| 115.8 | Aromatic (C-2) |

| 112.3 | Aromatic (C-6) |

| 109.8 | Aromatic (C-3) |

| 60.5 | Methoxy (-OCH₃) |

| 56.4 | Methoxy (-OCH₃) |

Predicted Infrared (IR) Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2940 | C-H stretch (aromatic) |

| 2840 | C-H stretch (aldehyde) |

| 1685 | C=O stretch (aldehyde) |

| 1580 | C=C stretch (aromatic ring) |

| 1270 | C-O stretch (aryl ether) |

| 1130 | C-O stretch (aryl ether) |

| 680 | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be homogenous.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is typically required to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) system for volatile and thermally stable compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary

The 1H NMR spectrum of this compound (C₉H₉BrO₃) exhibits distinct signals corresponding to the aromatic, aldehydic, and methoxy protons. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. This data is crucial for the unambiguous assignment of each proton in the molecule.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aldehyde Proton (CHO) | 9.82 | Singlet (s) | 1H | - |

| Aromatic Proton (H-6) | 7.41 | Doublet (d) | 1H | 1.7 |

| Aromatic Proton (H-2) | 7.32 | Doublet (d) | 1H | 1.7 |

| Methoxy Protons (C4-OCH₃) | 3.96 | Singlet (s) | 3H | - |

| Methoxy Protons (C5-OCH₃) | 3.92 | Singlet (s) | 3H | - |

Proton Assignments and Molecular Structure

The chemical structure of this compound and the corresponding proton assignments as determined by 1H NMR spectroscopy are illustrated in the following diagram.

Caption: Molecular structure of this compound with 1H NMR proton assignments.

Experimental Protocol: 1H NMR Spectroscopy

The following section outlines a standard experimental protocol for the acquisition of a 1H NMR spectrum of this compound.

Materials and Reagents:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

-

5 mm NMR tubes

-

Pipettes

-

Vials

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for 1H NMR), acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) by applying a standard one-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm) if used.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Logical Workflow for Structural Elucidation

The process of identifying and characterizing this compound using 1H NMR follows a logical workflow, from sample preparation to final data interpretation.

Caption: A streamlined workflow for the 1H NMR-based structural analysis.

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. A thorough understanding of its spectral characteristics is crucial for identification, quality control, and monitoring chemical transformations. This document outlines the key spectral features, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Core Data Presentation: Infrared Absorption Spectrum

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The quantitative data, including wavenumber, intensity, and vibrational assignment, are summarized in the table below. This data is based on spectra available in public databases, such as SpectraBase, with the sample originating from Aldrich Chemical Company, Inc., and acquired using a capillary cell melt technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070-2970 | Medium | C-H Stretch (Aromatic) |

| ~2940-2830 | Medium | C-H Stretch (Methoxy, -OCH₃) |

| ~2850 & ~2750 | Weak (doublet) | C-H Stretch (Aldehyde, Fermi resonance) |

| ~1685 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1580 | Strong | C=C Stretch (Aromatic Ring) |

| ~1470 | Medium | C-H Bend (Methyl of Methoxy) |

| ~1390 | Medium | C-H Bend (In-plane, Aromatic) |

| ~1270 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1130 | Strong | C-O Stretch (Symmetric, Aryl Ether) |

| ~1040 | Strong | C-O Stretch (Methoxy) |

| ~860 | Strong | C-H Bend (Out-of-plane, Aromatic) |

| ~680 | Medium-Weak | C-Br Stretch |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound, which is a solid at room temperature, can be achieved using the following detailed methodologies.

Sample Preparation: Thin Solid Film by Melt

This method is suitable for obtaining a spectrum of the pure solid without the interference of solvents or matrices.

-

Sample Procurement: Obtain a small quantity (typically 1-2 mg) of this compound.

-

ATR Crystal Preparation: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal with a suitable solvent, such as isopropanol or acetone, and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

-

Sample Application: Place the solid sample directly onto the ATR crystal.

-

Melting the Sample: Gently heat the sample on the crystal until it melts, ensuring a thin, uniform film covers the crystal surface. This can be achieved using a heated ATR accessory.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the molten sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the single beam spectrum of the sample to the single beam spectrum of the background to generate the absorbance or transmittance spectrum.

Alternative Sample Preparation: Potassium Bromide (KBr) Pellet

This is a traditional transmission method for analyzing solid samples.

-

Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described in the previous method. A background spectrum of a pure KBr pellet should be used for correction.

Mandatory Visualization: Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

Caption: Workflow for IR spectral analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key fragmentation patterns observed under electron ionization (EI) mass spectrometry, presents a detailed experimental protocol for its analysis, and visualizes the proposed fragmentation pathway.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The presence of a single bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion. The key quantitative data from the mass spectrum are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment | Relative Abundance | Notes |

| 244 | [M]•+ | Base Peak | Molecular ion containing the 79Br isotope.[1] |

| 246 | [M+2]•+ | High | Isotopic peak of the molecular ion containing the 81Br isotope.[1] |

| 229 | [M-CH3]•+ | High | Resulting from the loss of a methyl radical from one of the methoxy groups.[1] |

| 149 | [C8H5O2]•+ | Moderate | Further fragmentation product. |

Note: The relative abundances are based on the available data, with the molecular ion at m/z 244 being the most abundant (base peak).[1]

Proposed Fragmentation Pathway

Under electron ionization, this compound undergoes a series of predictable fragmentation steps. The initial event is the removal of an electron to form the molecular ion ([M]•+) at m/z 244 and its isotopic partner at m/z 246.[1] A primary fragmentation pathway involves the loss of a methyl radical (•CH3) from one of the methoxy groups to form a stable ion at m/z 229.[1] Subsequent fragmentation of this ion can lead to the formation of other smaller fragments, such as the ion observed at m/z 149.

Experimental Protocol

The following section details a typical experimental protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

-

This compound standard

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample dissolution.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

Gas Chromatography (GC) Conditions:

-

Injector Port Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the GC peak corresponding to this compound.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

-

References

Methodological & Application

Synthetic Applications of 3-Bromo-4,5-dimethoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde, also known as 5-bromoveratraldehyde, is a versatile substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzene ring, provides multiple reactive sites for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthetic utility of this compound, with a focus on its application in the synthesis of heterocyclic compounds and other key intermediates for drug discovery and materials science.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various important molecular scaffolds. Its aldehyde functionality allows for participation in a range of condensation and olefination reactions, while the bromo substituent is amenable to cross-coupling reactions, enabling the introduction of diverse functionalities.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound readily undergoes this reaction with various active methylene compounds, such as malononitrile and cyanoacetic esters, to furnish substituted styrenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 3,5-Dimethoxybenzaldehyde | Ammonium Acetate | Ethanol | Reflux | 2 h | High | [1] |

| Benzaldehyde | None | Water | Room Temp | 18 h | 93 | [2] |

Experimental Protocol: Synthesis of 2-(3-bromo-4,5-dimethoxybenzylidene)malononitrile (Adapted from[1])

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol, 245.07 mg), malononitrile (1 mmol, 66.06 mg), and ammonium acetate (0.2 mmol, 15.4 mg).

-

Solvent Addition: Add 10 mL of ethanol to the flask.

-

Reaction Conditions: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Dry the product in a vacuum oven to obtain the final pure compound. Further purification can be achieved by recrystallization from ethanol if necessary.

A Chinese patent describes the synthesis of 2-bromo-4,5-dimethoxycinnamonitrile, which is an analogous Knoevenagel condensation product. The process involves reacting 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile in the presence of a catalyst.[3]

Caption: Knoevenagel condensation workflow.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation between an aromatic aldehyde and a ketone is a fundamental method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities. This compound can be reacted with various acetophenone derivatives in the presence of a base to yield the corresponding bromo-dimethoxy-substituted chalcones.

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Bromobenzaldehyde | 4-Methoxyacetophenone | Ba(OH)2 | Grinding | Room Temp | - | 88-98 | [4] |

| Benzaldehyde | 4-Bromoacetophenone | 10% NaOH | Ethanol | Room Temp | 3 h | 94.6 | [5] |

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one (General Procedure)

-

Reaction Setup: Dissolve the desired acetophenone derivative (1 mmol) and this compound (1 mmol, 245.07 mg) in ethanol (10-15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: To the stirred solution, add an aqueous solution of a suitable base (e.g., 10% NaOH or KOH) dropwise until the solution becomes basic.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Caption: Claisen-Schmidt condensation pathway.

Precursor to Biologically Active Molecules

This compound is a key starting material for the synthesis of various biologically active compounds.

-

HIV-1 Inhibitors: It is used as a reagent to synthesize aromatic vinyl sulfones, which act as inhibitors of HIV-1.

-

Natural Product Synthesis: This aldehyde is a precursor in the total synthesis of (-)-Tejedine, a secobisbenzylisoquinoline alkaloid found in medicinal plants.

-

Ivabradine Intermediate: A patent describes a process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile from a derivative of this compound, which is an intermediate in the synthesis of the anti-anginal drug, ivabradine.[6]

References